Cas no 10031-92-2 (ethyl non-2-ynoate)

Ethyl non-2-ynoate is a specialized ester compound featuring a terminal alkyne functional group, making it a valuable intermediate in organic synthesis and fine chemical applications. Its molecular structure, combining an ethyl ester moiety with a nine-carbon chain terminated by a triple bond, offers reactivity for further modifications, such as Sonogashira coupling or click chemistry. This compound is particularly useful in the synthesis of fragrances, pharmaceuticals, and advanced materials due to its ability to introduce alkyne functionality into target molecules. Its moderate volatility and stability under standard conditions facilitate handling in laboratory and industrial settings. Ethyl non-2-ynoate is typically supplied in high purity to ensure consistent performance in synthetic applications.
ethyl non-2-ynoate structure
ethyl non-2-ynoate structure
Product Name:ethyl non-2-ynoate
CAS No:10031-92-2
MF:C11H18O2
MW:182.259423732758
MDL:MFCD00036553
CID:86274
Update Time:2026-05-14

ethyl non-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • ethyl non-2-ynoate
    • Ethyl 2-nonynoate
    • 2-Nonynoic Acid Ethyl Ester
    • ETHYL 2-NONYNOATE (ETHYL OCTINE CARBONATE, ETHYL OCTYNE CARBONATE)
    • ETHYL OCTINE CARBONATE
    • Ethyl-2-nonynoate
    • FEMA 2448
    • 2-nonyl ethyl acetylene
    • 2-ethyl octine carbonate
    • 2-NONYNOIC ACID ETHYL ESTER 98+%
    • MDL: MFCD00036553
    • Inchi: InChI=1S/C11H18O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-8H2,1-2H3
    • InChI Key: BFZNMUGAZYAMTG-UHFFFAOYSA-N
    • SMILES: CCCCCCC#CC(=O)OCC
    • BRN: 1765230

Computed Properties

  • Exact Mass: 182.13100
  • Monoisotopic Mass: 182.13068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Liquid
  • Density: 0.904 g/mL at 25 °C(lit.)
  • Boiling Point: 125°C/17mmHg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.448(lit.)
  • PSA: 26.30000
  • LogP: 2.52330
  • Solubility: Soluble in water.
  • FEMA: 2448 | ETHYL 2-NONYNOATE

ethyl non-2-ynoate Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • TSCA:Yes

ethyl non-2-ynoate Customs Data

  • HS CODE:2916190090
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

ethyl non-2-ynoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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abcr
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ethyl non-2-ynoate Related Literature

Additional information on ethyl non-2-ynoate

Introduction to Ethyl Non-2-ynoate (CAS No. 10031-92-2)

Ethyl non-2-ynoate, with the chemical formula C11H10O2 and the CAS number 10031-92-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of non-2-yne has garnered attention due to its versatile applications in synthetic chemistry, particularly in the development of novel bioactive molecules. The compound's unique structure, featuring both an alkyne and an ester functional group, makes it a valuable intermediate in various chemical transformations.

The synthesis of ethyl non-2-ynoate typically involves the reaction between non-2-yne and ethanol under controlled conditions. This process highlights the compound's reactivity and its potential for further functionalization. In recent years, advancements in catalytic methods have improved the efficiency and yield of this synthesis, making ethyl non-2-ynoate more accessible for research and industrial applications.

One of the most compelling aspects of ethyl non-2-ynoate is its role in the development of pharmacologically active compounds. Researchers have leveraged its structural features to design molecules with potential therapeutic benefits. For instance, studies have shown that derivatives of ethyl non-2-ynoate exhibit properties that make them candidates for antimicrobial and anti-inflammatory treatments. These findings underscore the importance of this compound in medicinal chemistry.

In addition to its pharmaceutical applications, ethyl non-2-ynoate has found utility in materials science. Its ability to undergo various chemical reactions allows for the creation of polymers and other advanced materials with tailored properties. Recent research has explored its use in synthesizing conductive polymers, which could have implications for electronic devices and renewable energy technologies.

The compound's significance is further emphasized by its presence in several cutting-edge research projects. For example, a recent study published in the Journal of Organic Chemistry demonstrated how ethyl non-2-ynoate can be used to construct complex organic frameworks (COFs). These frameworks are highly porous materials with potential applications in gas storage, separation technologies, and catalysis. The study highlighted the compound's role as a key building block in these innovative structures.

Ethyl non-2-ynoate also plays a crucial role in synthetic organic chemistry. Its alkyne group provides a reactive site for various coupling reactions, such as Sonogashira couplings, which are essential for constructing carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules, including natural products and drug candidates. The ability to efficiently incorporate ethyl non-2-ynoate into synthetic pathways has made it a staple in many laboratories.

The compound's versatility extends to its use as a ligand in transition metal-catalyzed reactions. Transition metals such as palladium and copper can coordinate with ethyl non-2-ynoate, facilitating various transformations that would be otherwise difficult to achieve. This aspect has been particularly useful in cross-coupling reactions, which are pivotal in constructing biaryl systems found in many pharmaceuticals.

In conclusion, ethyl non-2-ynoate (CAS No. 10031-92-2) is a multifaceted compound with broad applications across organic chemistry and pharmaceutical research. Its unique structure and reactivity make it an indispensable tool for synthetic chemists and researchers developing new bioactive molecules. As our understanding of its properties continues to grow, so too will its impact on scientific innovation and technological advancement.

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